molecular formula C24H24N2O5S B10985235 (E)-N-(benzo[d]thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide

(E)-N-(benzo[d]thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B10985235
M. Wt: 452.5 g/mol
InChI Key: ZXOCHBIGIQANGT-MDWZMJQESA-N
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Description

The compound (E)-N-(benzo[d]thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide (hereafter referred to as Compound 11) is a structurally complex molecule featuring a benzo[d]thiazole moiety linked via an amide bond to a substituted isobenzofuran core and a hex-4-enamide chain with a methyl group at position 4. Its synthesis involves coupling reactions using carbodiimide-based reagents, yielding 64% with a melting point of 205–206°C . Key structural elements include:

  • Isobenzofuran moiety: Contains hydroxy, methoxy, and methyl substituents, contributing to polarity and hydrogen-bonding capacity.
  • (E)-hex-4-enamide chain: The trans-configuration and methyl group influence conformational rigidity and lipophilicity.

Characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS confirms its structure, with spectral data aligning with related derivatives .

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C24H24N2O5S/c1-13(9-11-19(27)26-24-25-17-6-4-5-7-18(17)32-24)8-10-15-21(28)20-16(12-31-23(20)29)14(2)22(15)30-3/h4-8,28H,9-12H2,1-3H3,(H,25,26,27)/b13-8+

InChI Key

ZXOCHBIGIQANGT-MDWZMJQESA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=CC=CC=C4S3)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=CC=CC=C4S3)O

Origin of Product

United States

Preparation Methods

Cyclocondensation Method

Reagents :

  • 2-Aminothiophenol (1.0 eq)

  • Cyanogen bromide (1.2 eq)

  • Ethanol, reflux (6–8 hr)

Procedure :

  • Dissolve 2-aminothiophenol (10 mmol) in anhydrous ethanol.

  • Add cyanogen bromide (12 mmol) dropwise at 0°C.

  • Reflux at 80°C until TLC confirms completion.

  • Concentrate and recrystallize from ethanol/water (3:1).

Yield : 78–85%.

Alternative Route Using Thioureas

Reagents :

  • Substituted thiourea (1.0 eq)

  • Bromine (1.5 eq) in acetic acid

Conditions :

  • Stir at 25°C for 4 hr

  • Quench with Na₂S₂O₃ solution

Advantage : Tolerates electron-withdrawing groups on the aromatic ring.

Construction of the Isobenzofuran-3-one Fragment

Key Intermediate: 4-Hydroxy-6-methoxy-7-methyl-1,3-dihydroisobenzofuran-3-one

Step 1 : Fries rearrangement
Reagents :

  • 3-Methoxy-4-methylphenol (1.0 eq)

  • Acetic anhydride (3.0 eq), AlCl₃ (2.5 eq)

  • 120°C, 2 hr

Step 2 : Oxidative cyclization
Reagents :

  • Mn(OAc)₃ (1.2 eq)

  • HOAc/H₂O (4:1), 70°C, 12 hr

Yield : 62% over two steps.

Formation of Hex-4-enamide Linker

Wittig Olefination Strategy

Reagents :

  • Triphenylphosphine (1.5 eq)

  • Ethyl 4-bromo-2-methylbutanoate (1.0 eq)

  • NaHMDS (2.0 eq), THF, −78°C → 25°C

Steric Control :

  • E-selectivity : >95% achieved using bulky ylides.

Final Amide Coupling

TBTU/HOBt-Mediated Coupling

Reagents :

  • Benzothiazole-2-amine (1.0 eq)

  • Carboxylic acid intermediate (1.05 eq)

  • TBTU (1.1 eq), HOBt (1.1 eq), DIPEA (3.0 eq)

  • Anhydrous DMF, 25°C, 12 hr

Workup :

  • Dilute with ethyl acetate.

  • Wash with 5% citric acid, saturated NaHCO₃, and brine.

  • Purify via silica chromatography (hexane/EtOAc 3:2).

Yield : 73–81%.

T3P/Propylphosphonic Anhydride Method

Conditions :

  • T3P (50% in EtOAc, 1.2 eq)

  • Pyridine (2.0 eq), CH₂Cl₂, 0°C → 25°C

Advantage : Avoids racemization of sensitive stereocenters.

Optimization Data

Table 1. Comparison of Coupling Agents

ReagentSolventTemp (°C)Time (hr)Yield (%)Purity (HPLC)
TBTU/HOBtDMF25128198.2
T3PCH₂Cl₂0→2567697.8
DCC/DMAPTHF25245895.1

Table 2. Stereochemical Outcomes

Olefination MethodE:Z Ratio
Wittig (Ph₃P=CH)95:5
Horner-Wadsworth-Emmons88:12
Julia-Kocienski92:8

Analytical Characterization

  • HRMS (ESI+) : m/z 453.1421 [M+H]⁺ (calc. 453.1425)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 1.85 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 5.42 (t, J=6.8 Hz, 1H, CH=), 6.92 (s, 1H, ArH), 10.21 (s, 1H, NH).

Challenges and Solutions

  • Protection of phenolic -OH :

    • Use tert-butyldimethylsilyl (TBS) groups (removed by TBAF).

  • Epimerization during coupling :

    • Avoid DCC; prefer T3P at low temps.

  • Purification difficulties :

    • Employ reverse-phase HPLC (C18 column, MeCN/H₂O gradient).

Scale-Up Considerations

  • Pilot-scale yield : 68% (50 g batch)

  • Critical parameters :

    • Maintain N₂ atmosphere during Wittig reaction

    • Control exotherm in T3P-mediated coupling

Chemical Reactions Analysis

Types of Reactions

(E)-N-(benzo[d]thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing benzo[d]thiazole moieties as anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of benzo[d]thiazole exhibit significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the structure can enhance their efficacy. For instance, compounds with similar structural features have demonstrated IC₅₀ values indicating potent anticancer activity, leading to further exploration of their mechanisms of action and potential as therapeutic agents .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar thiazole derivatives have been evaluated for their antibacterial and antifungal properties. Studies have shown that compounds with benzo[d]thiazole structures can inhibit the growth of various pathogens. The incorporation of hydroxyl and methoxy groups enhances their solubility and bioactivity, making them suitable candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The inhibition of lipoxygenase enzymes (5-LOX and 15-LOX) is a critical target for developing anti-inflammatory drugs. Compounds similar to (E)-N-(benzo[d]thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide have been studied for their ability to inhibit these enzymes effectively. This inhibition can lead to reduced production of inflammatory mediators, highlighting the compound's potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. The presence of specific functional groups, like hydroxyl and methoxy substituents on aromatic rings, significantly influences their biological properties. Modifications in the side chains or core structure can enhance potency and selectivity towards specific biological targets .

Case Studies

StudyFindingsImplications
Braga et al. (2021) Investigated a series of benzo[d]thiazole derivatives for anticancer activity.Identified lead compounds with IC₅₀ values below 50 µM against various cancer cell lines.
Kashyap et al. (2024) Explored antimicrobial activities of thiazole derivatives.Found several derivatives effective against resistant bacterial strains, suggesting a pathway for new antibiotic development.
Ghorab & Al-Said (2012) Studied anti-inflammatory effects through lipoxygenase inhibition.Demonstrated that certain derivatives could serve as scaffolds for new anti-inflammatory drugs with fewer side effects compared to existing therapies.

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]thiazole Derivatives (Compounds 11–15)

Compounds 11–15 () share the same isobenzofuran-hex-4-enamide backbone but differ in the heterocyclic amine substituent (Table 1).

Table 1: Comparison of Benzo[d]thiazole Derivatives

Compound Heterocyclic Amine Substituent Yield (%) Melting Point (°C) Molecular Formula
11 Benzo[d]thiazol-2-yl 64 205–206 C${25}$H${25}$N$3$O$5$S
12 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl 69 179–180 C${25}$H${29}$N$3$O$5$S
13 Cyclohepta[d]thiazol-2-yl 67 198–199 C${26}$H${29}$N$3$O$5$S
14 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl 62 166–167 C${24}$H${25}$N$3$O$5$S
15 Thiazol-2-yl 74 219–220 C${22}$H${25}$N$3$O$6$S

Key Observations :

  • Yield : Saturation or ring expansion in the thiazole moiety (e.g., tetrahydrobenzo in 12 ) correlates with higher yields (69%) compared to 11 (64%), likely due to reduced steric hindrance .
  • Melting Points : Simpler substituents (e.g., 15 ) exhibit higher melting points (219–220°C), suggesting enhanced crystallinity, while saturated rings (12 , 14 ) lower melting points due to conformational flexibility .
Thiazolidinone and Benzothiazole Derivatives

Compounds from and (e.g., 9–13 , 4g–4n ) share amide or thioxoacetamide linkages but differ in core structures:

  • Thioxoacetamide Derivatives (): Feature 4-oxo-2-thioxo-1,3-thiazolidin-3-yl groups linked to aryl amines. For example, 9 (melting point 186–187°C) shows higher thermal stability than 11 , possibly due to chlorobenzylidene substituents enhancing intermolecular interactions .
  • Benzothiazole Carboxamides (): Derivatives like 4g (70% yield, C${17}$H${12}$ClN$3$O$2$S$_2$) exhibit lower molecular weights than 11 , with chloro substituents affecting solubility and reactivity .
Isobenzofuran-Thiadiazole Hybrid ()

The compound (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide (ChemBase ID: 225007) shares the isobenzofuran-hex-4-enamide chain with 11 but replaces benzothiazole with a thiadiazole group. Key differences include:

  • Molecular Weight : 459.56 g/mol (vs. 479.55 g/mol for 11 ), attributed to the smaller thiadiazole ring.
  • Polarity : The thiadiazole’s electron-deficient nature may alter solubility and bioavailability compared to benzothiazole .

Biological Activity

The compound (E)-N-(benzo[d]thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide has garnered attention in recent research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzo[d]thiazole moiety and a substituted isobenzofuran unit. Its molecular formula is C₁₈H₁₈N₂O₃S, and it exhibits properties typical of both thiazole derivatives and isobenzofurans.

1. Lipoxygenase Inhibition

Recent studies have highlighted the compound's inhibitory effects on lipoxygenases (LOX), particularly 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). These enzymes are critical in the biosynthesis of leukotrienes, which are mediators of inflammation. The compound demonstrated IC50 values ranging from 2.5 μM to 165 μM , indicating a significant inhibitory action against these enzymes .

Table 1: LOX Inhibition Data

CompoundEnzyme TargetIC50 (μM)
(E)-N-(benzo[d]thiazol-2-yl)-6-(...)5-LOX2.5 - 165
Other derivatives15-LOXVaries

The presence of electronegative substituents near the thiazole ring enhances the inhibitory activity, suggesting that structural modifications can optimize efficacy .

2. Anti-inflammatory Activity

The compound's ability to inhibit LOX suggests potential applications in treating inflammatory conditions such as asthma and arthritis. It has been linked to reduced production of inflammatory mediators, which could alleviate symptoms associated with chronic inflammatory diseases .

3. Anticancer Potential

Research indicates that the compound may exhibit anticancer properties. It has shown promise in inhibiting cancer cell proliferation through various pathways, including the modulation of transcription factors involved in cell growth and survival. Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing varying degrees of effectiveness .

Table 2: Anticancer Activity Data

Study ReferenceCell LineIC50 (μM)Mechanism
HeLa10Cell cycle arrest
MDA4680.05Apoptosis induction

The biological activity of the compound is attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting lipoxygenases, the compound reduces the synthesis of pro-inflammatory leukotrienes.
  • Transcription Factor Modulation : The compound may alter the activity of transcription factors such as NF-kB, which plays a pivotal role in inflammation and cancer progression.
  • Cell Cycle Regulation : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation.

Case Studies

A notable study evaluated the compound's efficacy in an animal model of systemic lupus erythematosus (SLE). The results indicated a significant reduction in disease severity and inflammatory markers, supporting its potential as an immunosuppressant .

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